molecular formula C19H18F3NO2 B14584879 2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide CAS No. 61592-87-8

2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B14584879
CAS No.: 61592-87-8
M. Wt: 349.3 g/mol
InChI Key: OBADBWIXYBTHLA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide is a fluorinated organic compound with a complex structure It is characterized by the presence of trifluoromethyl and biphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a biphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl moiety may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide is unique due to the combination of its trifluoromethyl and biphenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61592-87-8

Molecular Formula

C19H18F3NO2

Molecular Weight

349.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-(4-pentanoylphenyl)phenyl]acetamide

InChI

InChI=1S/C19H18F3NO2/c1-2-3-4-17(24)15-7-5-13(6-8-15)14-9-11-16(12-10-14)23-18(25)19(20,21)22/h5-12H,2-4H2,1H3,(H,23,25)

InChI Key

OBADBWIXYBTHLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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